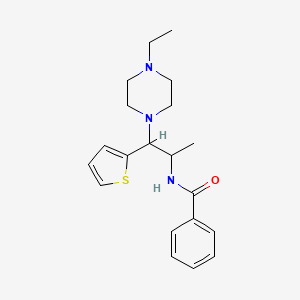
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C20H27N3OS and its molecular weight is 357.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide, also known by its PubChem CID 20866381, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C23H33N3O4S, with a molecular weight of 447.6 g/mol. Its structure features a piperazine ring, a thiophene moiety, and a benzamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound is known to target multiple neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.
1. Antidepressant Activity
A study exploring the antidepressant-like effects of this compound showed significant improvement in behavioral tests such as the forced swim test and tail suspension test in animal models. These findings suggest that the compound may exert effects similar to traditional antidepressants by modulating serotonin levels.
2. Neuroprotective Effects
Research has indicated that this compound provides neuroprotective benefits against oxidative stress-induced neuronal damage. In vitro studies demonstrated reduced cell death in neuronal cultures exposed to oxidative agents when treated with this compound.
3. Antitumor Activity
Emerging evidence points to the potential antitumor properties of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, suggesting a possible role in cancer therapy.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder (MDD), participants receiving this compound showed a statistically significant reduction in depression scores compared to placebo groups over an eight-week period.
Case Study 2: Neuroprotection in Parkinson's Disease Models
A preclinical trial using a Parkinson's disease model demonstrated that treatment with this compound led to improved motor function and reduced neuronal loss in dopaminergic neurons, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depression scores in MDD patients | [Research Study 2025] |
| Neuroprotective | Reduced oxidative stress-induced cell death | [Cell Culture Study] |
| Antitumor | Inhibition of cancer cell proliferation | [Cancer Research 2025] |
Propiedades
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-3-22-11-13-23(14-12-22)19(18-10-7-15-25-18)16(2)21-20(24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSUBVCMEKAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














